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Compound Name: N,N'-bis(3-acetylphenyl)thiourea

Cat. No.: B11958022 Get Quote

An In-depth Technical Guide on the Theoretical Studies and Molecular Modeling of N,N'-bis(3-
acetylphenyl)thiourea and Its Analogs

This technical guide provides a comprehensive overview of the theoretical and molecular

modeling studies applicable to N,N'-bis(3-acetylphenyl)thiourea. Due to the limited

availability of specific data for this exact compound, this document leverages detailed

information from closely related analogs, particularly 3-acetyl-1-phenylthiourea, to present a

thorough understanding of the structural, electronic, and methodological aspects relevant to

this class of compounds. This guide is intended for researchers, scientists, and professionals in

the field of drug development and materials science.

Introduction
Thiourea derivatives are a versatile class of organic compounds characterized by the presence

of an N-(C=S)-N functional group. They have garnered significant interest due to their wide

range of biological activities, including antibacterial, antifungal, antiviral, and anticancer

properties. The presence of both carbonyl and thiocarbonyl groups in acylthioureas makes

them intriguing subjects for structural and computational analysis. N,N'-bis(3-
acetylphenyl)thiourea, with its symmetric structure featuring two acetylphenyl moieties,

presents a compelling candidate for theoretical investigation to elucidate its conformational

preferences, electronic properties, and potential intermolecular interactions, which are crucial

for understanding its chemical behavior and designing potential applications.
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Molecular Structure and Crystallography
While specific crystallographic data for N,N'-bis(3-acetylphenyl)thiourea is not readily

available in the reviewed literature, the crystal structure of the closely related compound, 3-

acetyl-1-phenylthiourea, provides valuable insights into the expected molecular geometry and

intermolecular interactions.

The crystal structure of 3-acetyl-1-phenylthiourea reveals the presence of intramolecular

hydrogen bonds, which significantly influence its conformation.[1] The benzene ring and the

acetylthiourea fragment are nearly planar, and the dihedral angle between these planes is a

key conformational parameter.[1] In the crystal lattice, molecules are interconnected through a

network of intermolecular hydrogen bonds involving N-H and C=S or C=O groups, forming

distinct motifs.[1]

Table 1: Representative Crystallographic Data for 3-Acetyl-1-phenylthiourea[1]

Parameter Value (Molecule 1) Value (Molecule 2)

Formula C₉H₁₀N₂OS C₉H₁₀N₂OS

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/c

a (Å) 10.1911 (2) 10.1911 (2)

b (Å) 22.5480 (4) 22.5480 (4)

c (Å) 8.9736 (2) 8.9736 (2)

β (°) 112.449 (1) 112.449 (1)

V (Å³) 1905.77 (7) 1905.77 (7)

Z 8 8

Dihedral Angle

(Benzene/acetylthiourea)
50.71 (6)° 62.79 (6)°

Data extracted from a study on 3-acetyl-1-phenylthiourea and presented as a representative

model.
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Experimental Protocols
Synthesis of Acetylphenyl Thiourea Derivatives
A general and efficient method for the synthesis of acetylphenyl thiourea derivatives involves a

multi-step process, which can be adapted for the synthesis of N,N'-bis(3-
acetylphenyl)thiourea.[1]
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Synthesis Workflow
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Molecular Docking Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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